N1-Ethyl vs. N1-Methyl Substituent: Differential Lipophilicity and Steric Bulk
The N1-ethyl substituent on 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine (MW 217.27) provides a measured increase in molecular volume and a computed increase in lipophilicity relative to the N1-methyl analog (MW 203.24, XLogP3-AA = -0.9) [1]. Although an experimentally measured logP for the ethyl compound has not been published, the additional methylene unit is predicted to increase XLogP by approximately +0.5 log units, based on standard fragment-based contributions, which directly influences membrane permeability and CYP450 susceptibility [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP increment per methylene unit) |
|---|---|
| Target Compound Data | MW = 217.27 g/mol; predicted XLogP ~ -0.4 (estimated by fragment addition to N1-methyl analog XLogP = -0.9 + 0.5) |
| Comparator Or Baseline | 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine (CAS 2092529-74-1): MW = 203.24 g/mol, XLogP3-AA = -0.9 [PubChem] |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔXLogP ≈ +0.5 log units (estimated) |
| Conditions | Computed by PubChem XLogP3 3.0; fragment-based estimation for the ethyl homolog |
Why This Matters
A 0.5 log unit shift in lipophilicity can alter a compound's position in a lead series, impacting oral bioavailability predictions and requiring distinct formulation strategies.
- [1] PubChem. 2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine. PubChem CID 121211024. XLogP3-AA = -0.9. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. Fragment-based logP contributions for methylene groups. View Source
